
Methyl 2-isocyanatopropanoate
Übersicht
Beschreibung
Methyl 2-isocyanatopropanoate is a chemical compound with the IUPAC name methyl (2R)-2-isocyanatopropanoate . It has a molecular weight of 129.12 and its InChI code is 1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3/t4-/m1/s1 . The compound contains a total of 15 bonds, including 8 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 isocyanate (aliphatic), and 1 ester (aliphatic) .
Molecular Structure Analysis
The molecular structure of Methyl 2-isocyanatopropanoate includes 15 bonds in total. These comprise 8 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 isocyanate (aliphatic), and 1 ester (aliphatic) .Physical And Chemical Properties Analysis
Methyl 2-isocyanatopropanoate has a molecular weight of 129.12 . Its InChI code is 1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3/t4-/m1/s1 .Wissenschaftliche Forschungsanwendungen
Industrial and Biological Interactions
Methyl isocyanates, including Methyl 2-isocyanatopropanoate, are significant in industrial applications, particularly noted for their interactions with biological systems. A study by Bessac et al. (2009) highlighted the noxious effects of industrial isocyanates like Methyl 2-isocyanatopropanoate. These compounds induce responses such as lacrimation, pain, airway irritation, and edema, similar to tear gases, by activating transient receptor potential ankyrin 1 (TRPA1) in sensory neurons.
Immunotoxicity and Genotoxicity
The immunotoxic and genotoxic effects of isocyanates are a significant area of research. Mishra et al. (2008) Mishra et al. (2008) conducted a study that revealed the induction of DNA damage, apoptosis, oxidative stress, and inflammation in human lymphocytes exposed to methyl isocyanate, a component structurally similar to Methyl 2-isocyanatopropanoate. These findings provide insight into the molecular mechanisms of isocyanate-induced immunotoxicity at the genomic level.
Genetic Toxicity Studies
Research on the genetic toxicity of methyl isocyanates has been conducted with various in vitro and in vivo assays. Shelby et al. (1987) Shelby et al. (1987) discovered that methyl isocyanate, closely related to Methyl 2-isocyanatopropanoate, has the capacity to affect chromosome structure but not induce gene mutations. These results are vital for understanding the potential risks associated with exposure to isocyanates.
Safety and Hazards
The safety data sheet for Methyl 2-isocyanatopropanoate indicates that it should not be released into the environment . In case of accidental release, it is recommended to sweep up or vacuum up the spillage and collect it in a suitable container for disposal . Personal protective equipment should be used and adequate ventilation should be ensured .
Eigenschaften
IUPAC Name |
methyl 2-isocyanatopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYILYULSVKLHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-isocyanatopropanoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


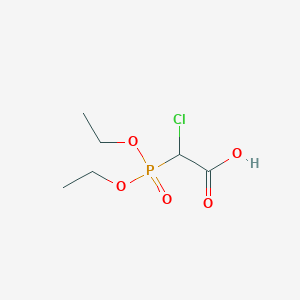

![3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol](/img/structure/B3122223.png)
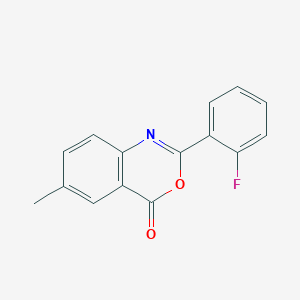
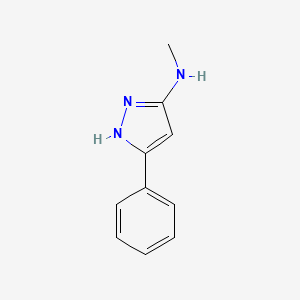
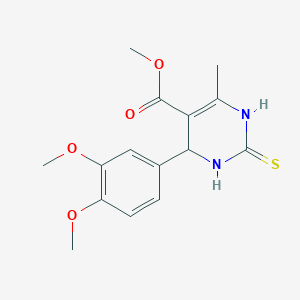
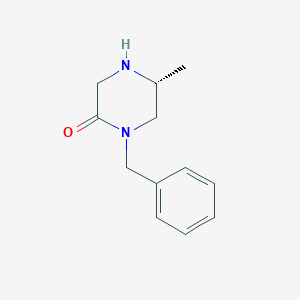
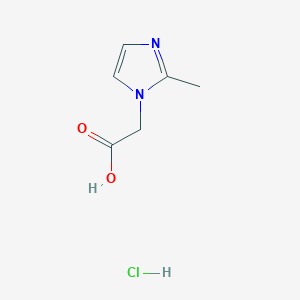
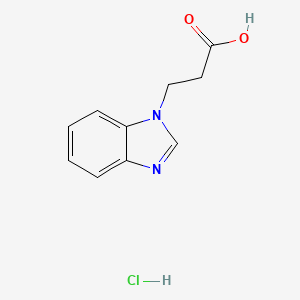


![3,7-Dihydrobenzo[1,2-b:4,5-b']difuran-2,6-dione](/img/structure/B3122267.png)
